

L-870810: A Technical Overview of a Novel HIV-1 Integrase Inhibitor

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Compound of Interest

Compound Name: **L-870810**
Cat. No.: **B15580615**

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-870810 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme, a critical component of the viral replication cycle.^{[1][2][3]} Developed by Merck, this compound belongs to the 8-hydroxy-[4][5]-naphthyridine-7-carboxamide class of inhibitors and targets the strand transfer step of viral DNA integration into the host genome.^{[1][3]} Although its clinical development was halted due to toxicity findings in preclinical studies, **L-870810** remains a significant tool compound for studying HIV-1 integrase function and the development of resistance.^{[1][6][7]} This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with **L-870810**.

Discovery and Development

L-870810 was discovered by Merck as part of their research into diketo acid (DKA) derivatives as HIV-1 integrase inhibitors.^{[1][7]} It emerged from a series of 8-hydroxy-[4][5]-naphthyridine-7-carboxamides and was identified as a potent inhibitor of the strand transfer (ST) activity of HIV-1 integrase.^[1] Preclinical studies demonstrated good oral bioavailability and a promising pharmacokinetic profile in rhesus macaques.^{[1][2]} However, long-term toxicity studies in dogs revealed liver and kidney toxicity, which led to the discontinuation of its clinical development.^{[1][6]}

Mechanism of Action

L-870810 is a strand transfer inhibitor of HIV-1 integrase.[\[1\]](#)[\[3\]](#) The integration of the reverse-transcribed viral DNA into the host cell's genome is a multi-step process catalyzed by integrase. **L-870810** specifically inhibits the strand transfer reaction, which is the covalent insertion of the viral DNA into the host chromosome.[\[3\]](#)[\[8\]](#) It is mechanistically identical to the diketo acid series of inhibitors in that it targets the strand transfer step.[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **L-870810**.

Table 1: In Vitro Activity of **L-870810**

| Parameter | Value | Reference |
|---|-------|---------------------|
| Strand Transfer Inhibition (IC50) | 8 nM | [1] |
| Antiviral Activity (EC95) | 15 nM | [1] |
| Concerted Integration Inhibition (IC50, two blunt-ended DNA) | 30 nM | [4] |
| Concerted Integration Inhibition (IC50, one blunt-ended, one pre-processed DNA) | 60 nM | [4] |

Table 2: Preclinical Pharmacokinetics of **L-870810** in Rhesus Macaques

| Parameter | Value | Reference |
|-------------------------------|----------|---------------------|
| Oral Bioavailability | >60% | [1] |
| Half-life (t _{1/2}) | ~5 hours | [1] |

Table 3: Resistance Profile of **L-870810**

| Mutation Site in Integrase | Effect | Reference |
|----------------------------|---|-----------|
| Residue 72 | Confers resistance to L-870810 | [3] |
| Residue 121 | Confers resistance to L-870810 | [3] |
| Residue 125 | Confers resistance to L-870810 | [3] |
| L74M, E92Q, S230N | Successively selected mutations leading to resistance | [9] |

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

A detailed protocol for an HIV-1 integrase strand transfer assay, similar to what would have been used to characterize **L-870810**, is as follows:

- Reagent Preparation:
 - Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MnCl₂ or MgCl₂, 5 mM DTT, and 0.05% NP-40.
 - Prepare a substrate solution containing a radiolabeled or fluorescently labeled oligonucleotide that mimics the viral DNA end.
 - Prepare a target DNA substrate.
 - Dilute recombinant HIV-1 integrase to the desired concentration in the reaction buffer.
 - Prepare serial dilutions of **L-870810** in DMSO.
- Assay Procedure:
 - Add a small volume of the **L-870810** dilution or DMSO (vehicle control) to the wells of a microplate.

- Add the HIV-1 integrase solution to the wells and incubate for a short period to allow for inhibitor binding.
- Initiate the reaction by adding the viral DNA end substrate and the target DNA substrate.
- Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA and a denaturing agent (e.g., formamide).
- Product Analysis:
 - Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
 - Visualize the strand transfer products using autoradiography or fluorescence imaging.
 - Quantify the amount of strand transfer product to determine the inhibitory activity of **L-870810** and calculate the IC50 value.

Cell-Based Antiviral Assay

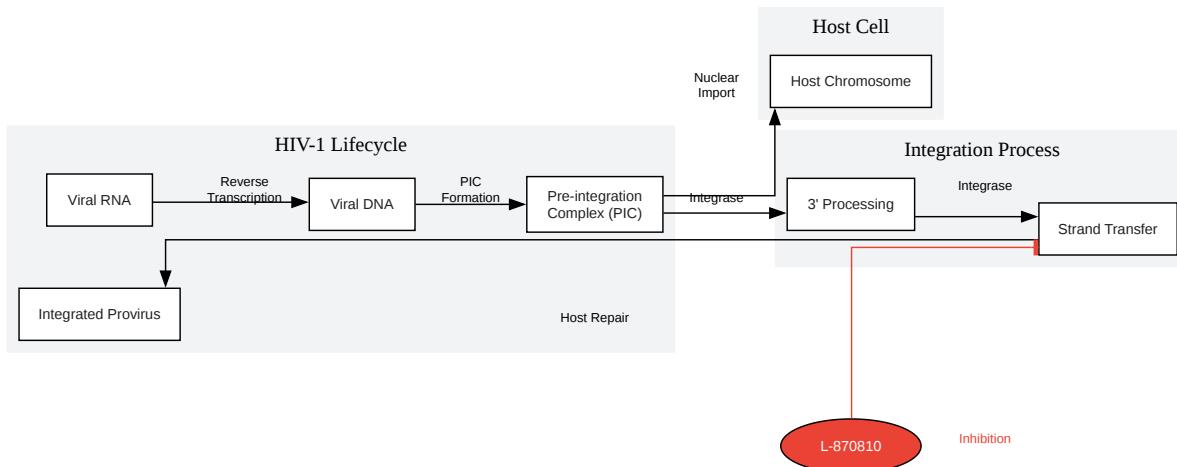
A general protocol for a cell-based antiviral assay to determine the EC95 of **L-870810** is outlined below:

- Cell Culture and Infection:
 - Culture a suitable human T-cell line (e.g., MT-4 or CEM) in appropriate growth medium.
 - Prepare serial dilutions of **L-870810** in the culture medium.
 - Pre-incubate the cells with the **L-870810** dilutions for a short period.
 - Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
 - Include uninfected and infected vehicle-treated cells as controls.
- Incubation and Monitoring:

- Incubate the infected cells in the presence of the inhibitor for a period of 3-5 days.
- Monitor the cultures for signs of viral cytopathic effect (CPE) or measure viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.
- Data Analysis:
 - Determine the concentration of **L-870810** that inhibits viral replication by 95% (EC95) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
 - Simultaneously, assess the cytotoxicity of **L-870810** on uninfected cells using an assay such as MTT or CellTiter-Glo to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC95).

Visualizations

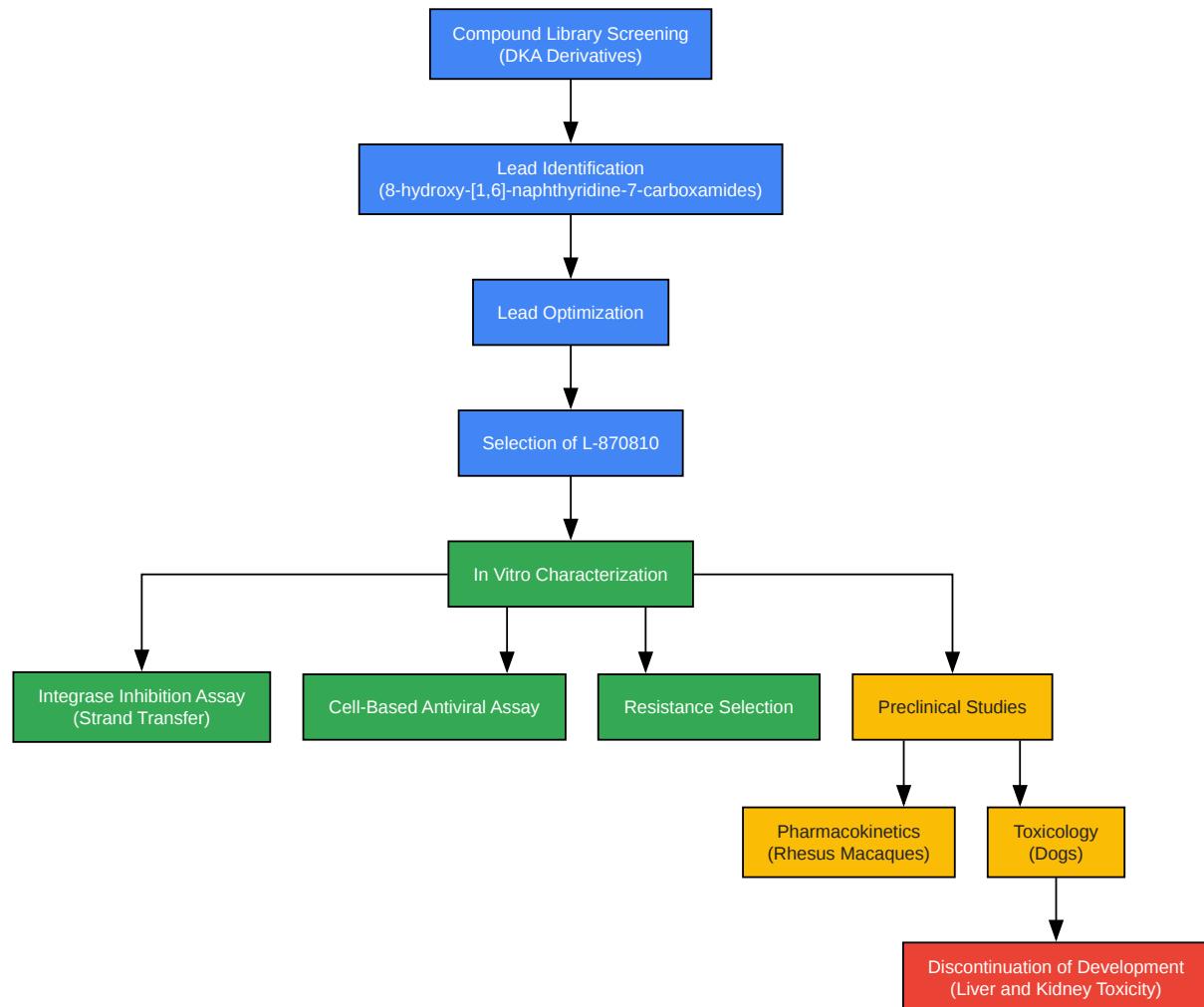
Signaling Pathway: HIV-1 Integration and Inhibition by L-870810



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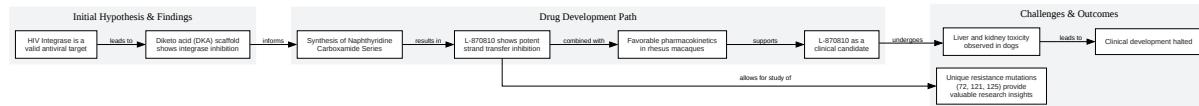
Caption: HIV-1 integration pathway and the inhibitory action of **L-870810** on the strand transfer step.

Experimental Workflow: L-870810 Discovery and Preclinical Evaluation

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Caption: The discovery and preclinical development workflow for **L-870810**.

Logical Relationships in L-870810 Development



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Caption: Logical flow of the discovery, development, and eventual discontinuation of **L-870810**.

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